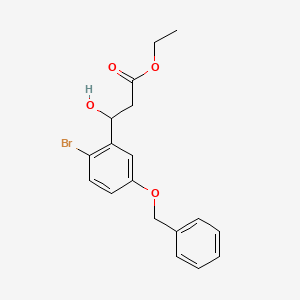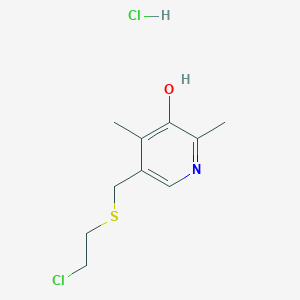
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group, two methyl groups, and a 2-chloroethylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethyl-3-hydroxypyridine with 2-chloroethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent, it shares the chloroethylsulfanyl group but lacks the pyridine ring and hydroxyl group.
2-chloro-5-{[(2-chloroethyl)sulfanyl]methyl}furan: Similar in structure but contains a furan ring instead of a pyridine ring.
Uniqueness
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the hydroxyl group and the chloroethylsulfanyl group also provides a versatile platform for further chemical modifications and functionalization.
特性
CAS番号 |
6971-66-0 |
|---|---|
分子式 |
C10H15Cl2NOS |
分子量 |
268.20 g/mol |
IUPAC名 |
5-(2-chloroethylsulfanylmethyl)-2,4-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNOS.ClH/c1-7-9(6-14-4-3-11)5-12-8(2)10(7)13;/h5,13H,3-4,6H2,1-2H3;1H |
InChIキー |
BCCUFGZIRVRGMW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1CSCCCl)C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


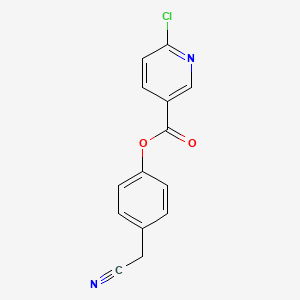
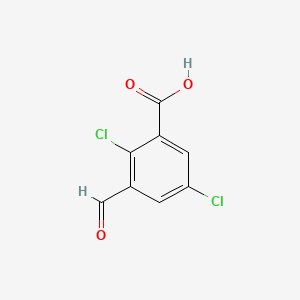
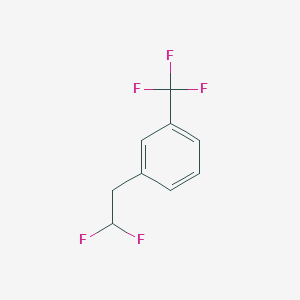
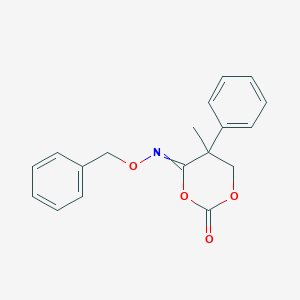
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
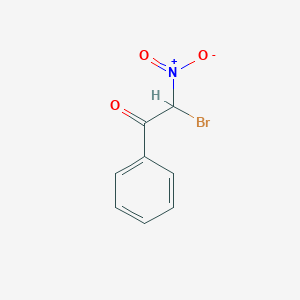
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
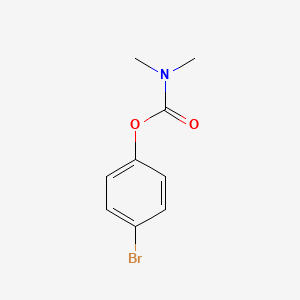
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14012507.png)
